2-[1-(Trifluoromethyl)cyclopropyl]ethanol
Description
2-[1-(Trifluoromethyl)cyclopropyl]ethanol is a fluorinated ethanol derivative characterized by a cyclopropane ring substituted with a trifluoromethyl group at the 1-position and a hydroxyl-containing ethyl chain at the 2-position. Its molecular formula is C₆H₉F₃O (molecular weight: 168.11), as inferred from structurally analogous compounds . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5(1-2-5)3-4-10/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUSQNGRCXYILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984826-70-1 | |
| Record name | 2-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethanol typically involves the reaction of cyclopropyl derivatives with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoromethyl group onto the cyclopropyl ring. The resulting intermediate is then subjected to reduction and subsequent functionalization to yield the desired ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically requires optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product. Additionally, purification techniques, such as distillation or chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoromethyl)cyclopropyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Design and Development
The compound's unique structure makes it a candidate for drug design, particularly in the development of therapeutics targeting various diseases. The trifluoromethyl group is known to enhance the metabolic stability of drugs and improve their pharmacokinetic profiles.
-
Case Study: Cannabinoid Receptor Modulators
Research has demonstrated that introducing trifluoromethyl groups into ligands targeting cannabinoid receptors can enhance binding affinity and selectivity. Studies have shown that 2-[1-(Trifluoromethyl)cyclopropyl]ethanol derivatives can act as allosteric modulators of the CB1 receptor, potentially leading to new therapeutic strategies for pain management and appetite regulation . -
Case Study: Alcoholism Treatment
Preliminary investigations suggest that compounds similar to this compound may play a role in treating alcohol dependence. Research indicates that modifications to existing alcohol dependence medications can benefit from the incorporation of trifluoromethyl groups to improve efficacy and reduce side effects .
Material Science Applications
The compound's unique properties also make it suitable for applications in material science, particularly in developing advanced materials with specific functionalities.
- Case Study: Polymer Chemistry
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. This property is beneficial for creating coatings and materials used in harsh environments .
Comparison with Related Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Trifluoromethyl)cyclobutanol | Cyclobutane ring instead of cyclopropane | Different ring strain affects reactivity |
| 2-(Trifluoromethyl)propan-1-ol | Propanol backbone with trifluoromethyl substitution | Linear structure may influence solubility |
| 3-(Trifluoromethyl)butan-2-ol | Butanol derivative featuring trifluoromethyl group | Potentially different biological activity |
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]ethanol involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. Additionally, the cyclopropyl ring can impart rigidity to the molecule, affecting its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs. For example, [1-(trifluoromethyl)cyclopropyl]methanol (logP ~1.8) is more lipophilic than phenyl-substituted ethanols (e.g., 1-(2-fluorophenyl)ethanol, logP ~1.3) .
- Acidity: The hydroxyl group in 2-[1-(Trifluoromethyl)cyclopropyl]ethanol is less acidic (pKa ~14–15) than its acetic acid analog (pKa ~2.5–3.5) due to the absence of an electron-withdrawing carboxylic group .
- Thermal Stability : Cyclopropane rings generally confer rigidity but may decompose under strong acidic/basic conditions. Steric protection from the trifluoromethyl group enhances stability .
Reactivity and Functionalization
- Esterification: The hydroxyl group reacts with acyl chlorides (e.g., O-phenyl carbonochloridothioate) to form thioesters or carbamates .
- Nucleophilic Substitution : Trifluoromethylcyclopropane derivatives undergo ring-opening reactions with strong nucleophiles (e.g., amines) .
- Oxidation: Ethanol derivatives can be oxidized to ketones or carboxylic acids, though the trifluoromethyl group may hinder oxidation .
Biological Activity
2-[1-(Trifluoromethyl)cyclopropyl]ethanol is a fluorinated compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a trifluoromethyl group and a cyclopropyl moiety, suggests interesting biological activities that merit detailed investigation.
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHFO
- Molecular Weight : 150.12 g/mol
The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, which may influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the trifluoromethyl group can enhance binding affinity through increased hydrophobic interactions, while the cyclopropyl ring may confer unique conformational properties that affect receptor binding.
Biological Activity Overview
Research has indicated that compounds containing trifluoromethyl groups often exhibit notable biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
- Neuropharmacological Effects : The structural features of this compound may allow it to interact with neurotransmitter systems, particularly GABA receptors, which are critical in modulating neuronal excitability and anxiety responses.
Antimicrobial Activity
A study published in MDPI highlighted the potential of fluorinated compounds in developing new antibiotics. While specific data on this compound is limited, its structural analogs have shown promise against resistant bacterial strains .
Neuropharmacological Studies
Research on similar cyclopropyl-containing compounds has demonstrated their ability to modulate GABA receptors. A study indicated that modifications in the cyclopropyl structure could significantly alter the pharmacodynamics of GABAergic drugs, suggesting that this compound might similarly influence these pathways .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
